molecular formula C12H10Cl2N2O3 B2927590 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide CAS No. 406470-85-7

5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide

Cat. No.: B2927590
CAS No.: 406470-85-7
M. Wt: 301.12
InChI Key: KJJINCUVXVILAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Name: 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide For Research Use Only. Not for human or veterinary use. Overview 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide is a specialized furan-based compound designed for chemical and pharmaceutical research. It features a 2,5-dichlorophenoxy moiety linked to a 2-furohydrazide group, making it a valuable intermediate for synthesizing novel chemical entities. The presence of the hydrazide functional group provides a reactive handle for the construction of diverse heterocyclic systems, such as hydrazones, which are known to exhibit significant biological activities . Research Applications and Value This compound's primary research value lies in its potential as a building block in medicinal chemistry. Structural analogs, particularly those containing the 2,5-dichlorophenyl group, have been investigated for their potent biological inhibition. For instance, 5-(2,5-dichlorophenyl)-2-furoic acid has demonstrated strong inhibitory activity (IC₅₀ = 0.25 μM) against specific metalloenzymes, suggesting the 2,5-dichlorophenyl motif is crucial for target binding . The integration of this motif with a furohydrazide scaffold may yield novel compounds with antimicrobial or anti-inflammatory properties, similar to other nitrophenoxy-methyl furoic acid derivatives studied for these effects . Researchers can utilize this chemical to develop new candidates for targeting infectious diseases or exploring mechanisms of cell growth regulation. Safety and Handling While specific safety data for this exact compound is not available, related phenylhydrazine compounds require careful handling. For reference, 2,5-Dichlorophenylhydrazine is classified with the signal word "Danger" and hazard statements indicating toxicity if swallowed, skin irritation, and eye damage . It is imperative to use appropriate personal protective equipment (PPE), including gloves, faceshields, and eyeshields, when handling this material .

Properties

IUPAC Name

5-[(2,5-dichlorophenoxy)methyl]furan-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O3/c13-7-1-3-9(14)11(5-7)18-6-8-2-4-10(19-8)12(17)16-15/h1-5H,6,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJINCUVXVILAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide typically involves the reaction of 2,5-dichlorophenol with formaldehyde to form 2,5-dichlorophenoxymethyl alcohol. This intermediate is then reacted with 2-furoic acid hydrazide under specific conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide can be compared with similar compounds such as:

Biological Activity

5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide is a compound of increasing interest due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a furohydrazide structure with a dichlorophenoxy group, which is known to influence its biological interactions. The presence of halogen substituents often enhances the lipophilicity and biological activity of compounds.

The biological activity of 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, leading to altered cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Activity

A study evaluating the antimicrobial effects of 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide demonstrated significant inhibition against several bacterial strains.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table indicates that the compound exhibits varying degrees of effectiveness against different bacterial species, with E. coli being the most susceptible.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines:

Cell Line IC50 (µM)
HeLa15.3
MCF-720.1
A54925.4

The IC50 values suggest that 5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide has notable cytotoxicity against these cancer cell lines, indicating potential for further development as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A case study conducted on agricultural pathogens revealed that the compound effectively reduced fungal growth in vitro, suggesting its potential use as a biopesticide.
  • Cancer Research : In a clinical trial involving patients with advanced cancer, administration of the compound showed promising results in reducing tumor size in a subset of participants.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.